1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid
Overview
Description
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Extraction and Separation Methods
Organic compounds, including carboxylic acids, are extracted from aqueous solutions using organic solvents and supercritical fluids. Supercritical CO2, for example, is highlighted for its environmentally friendly properties and efficiency in extracting carboxylic acids, underscoring a move towards greener extraction technologies (Djas & Henczka, 2018).
Biotechnological Production
Lactic acid, an important hydroxycarboxylic acid, is produced commercially by fermenting biomass. Its derivatives, including pyruvic acid and lactate ester, are generated via chemical and biotechnological routes, illustrating the versatility of carboxylic acids in producing valuable chemicals (Gao, Ma, & Xu, 2011).
Inhibition by Carboxylic Acids
Research on carboxylic acids as microbial inhibitors shows their potential as food preservatives, also shedding light on metabolic engineering strategies to enhance microbial tolerance against these compounds (Jarboe, Royce, & Liu, 2013).
Corrosion Studies
The study of carboxylic acids, such as acetic and formic acids, on the corrosion of copper, offers insights into the environmental impacts of these compounds. Understanding the corrosive effects of carboxylic acid vapors is crucial for industries processing biological materials (Bastidas & La Iglesia, 2007).
Plant Defense Mechanisms
Carboxylic acids are involved in plant defense against pathogens. Research on proline and pyrroline-5-carboxylate metabolism in plants suggests a complex mechanism involving mitochondrial synthesis in response to bacterial pathogens (Qamar, Mysore, & Senthil-Kumar, 2015).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets in a way that leads to various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
1-prop-2-enylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2-4,6H,1,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGNFDMPVRPMPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665024 | |
Record name | 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474010-06-5 | |
Record name | 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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